2-Chloro-6-(4-methoxyphenyl)nicotinonitrile
Overview
Description
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile is a heterocyclic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxyphenyl group at the 6-position, and a nitrile group attached to the nicotinic ring
Scientific Research Applications
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound exhibits fluorescent properties, making it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
Target of Action
It’s known that nicotinonitrile derivatives can interact with a variety of biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that nicotinonitrile derivatives can exhibit hypoglycemic activity . This suggests that these compounds may interact with targets involved in glucose metabolism, potentially influencing insulin signaling or glucose uptake .
Result of Action
It’s known that nicotinonitrile derivatives can exhibit hypoglycemic activity, suggesting they may influence glucose levels within cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile typically involves the cyclization reaction of a chalcone derivative with malononitrile. One common method includes the condensation of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile in the presence of a base such as sodium methoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired nicotinonitrile derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The nitrile group can undergo cyclization reactions to form different heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while cyclization reactions can produce different heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile
- 2-Chloro-4-nitrophenol
- 6-(4-Chlorophenyl)-2-ethoxy-4-(4-methoxyphenyl)nicotinonitrile
Uniqueness
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chlorine atom, methoxyphenyl group, and nitrile group makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-11-5-2-9(3-6-11)12-7-4-10(8-15)13(14)16-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELDIRQBLYTDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377667 | |
Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306977-91-3 | |
Record name | 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.